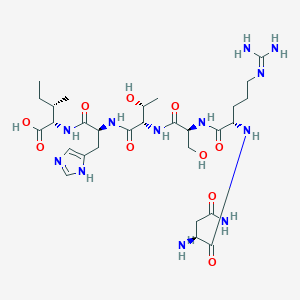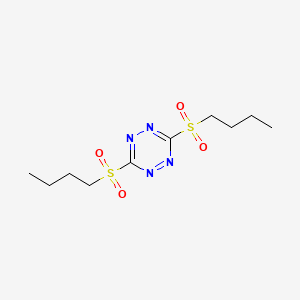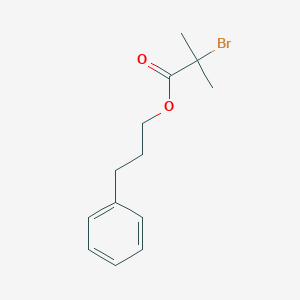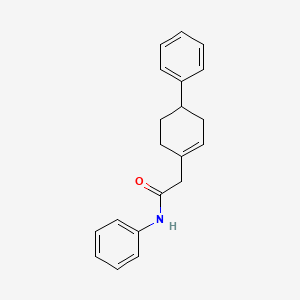
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group attached to a cyclohexene ring, which is further connected to an acetamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles, such as 2-bromo-N-phenylacetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . The reaction conditions often include the use of solvents like ethanol or acetone and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted acetamides.
Aplicaciones Científicas De Investigación
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its anticonvulsant activity in animal models of epilepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This binding inhibits the excessive firing of neurons, thereby reducing seizure activity.
Comparación Con Compuestos Similares
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
N-phenylacetamide: Commonly used as an analgesic and antipyretic agent.
N-phenyl-2-(4-phenyl-1-piperazinyl)acetamides: Studied for their antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
919769-10-1 |
|---|---|
Fórmula molecular |
C20H21NO |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-phenyl-2-(4-phenylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C20H21NO/c22-20(21-19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-11,18H,12-15H2,(H,21,22) |
Clave InChI |
WRNZRBGCIHFKLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCC1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
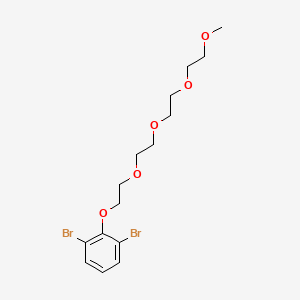
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
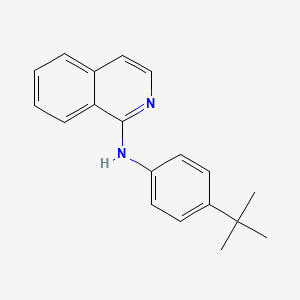
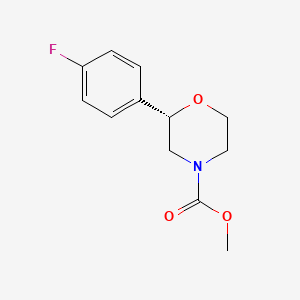
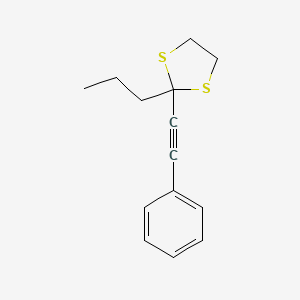
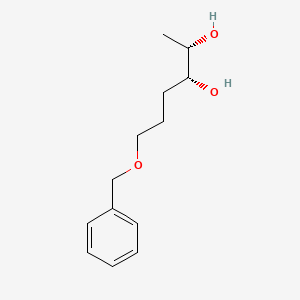
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
